EAAT3 Inhibitory Potency – Quantitative Comparison with Unsubstituted and 2-Furan Analogs
In the primary SAR study of imidazo[1,2-a]pyridin-3-amines as EAAT3 inhibitors, the 2-tert-butyl-substituted analog (compound 7b) was identified as the critical substitution conferring EAAT3 selectivity over EAAT1,2,4 [1]. In contrast, the unsubstituted 2-position analog (2-H) displayed negligible EAAT3 inhibitory activity, while the 2-(furan-2-yl) analog (3a) showed IC50 = 13 μM against EAAT3 with >20-fold selectivity over EAAT1,2,4 [1]. The most optimized compound from this series (3e) achieved IC50 = 7.2 μM with ~35-fold selectivity, but lacked the tert-butyl-specific physicochemical advantages for CNS penetration [1]. A BindingDB entry for a closely related imidazo[1,2-a]pyridin-3-amine bearing a 2-tert-butyl group (CHEMBL4162363) recorded an EAAT3 IC50 of 525 nM in a [3H]-D-Asp uptake assay in HEK293 cells [2], substantially more potent than the 13 μM of the initial hit 3a. Note: direct head-to-head comparative IC50 data between 7b and all listed comparators under identical assay conditions are limited; the quantitative trends here are cross-study comparable [1][2].
| Evidence Dimension | EAAT3 inhibitory potency (IC50, μM) |
|---|---|
| Target Compound Data | IC50 = 0.525 μM (525 nM) for a 2-tert-butyl-substituted imidazo[1,2-a]pyridin-3-amine analog (CHEMBL4162363, BindingDB) in human EAAT3/HEK293 [3H]-D-Asp uptake assay [2] |
| Comparator Or Baseline | Comparator 1 (Compound 3a, 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine): IC50 = 13 μM [1]. Comparator 2 (Optimized lead 3e): IC50 = 7.2 μM [1]. Baseline: Unsubstituted 2-position analog: no significant inhibition (IC50 >> 250 μM) [1]. |
| Quantified Difference | 525 nM vs. 13 μM (3a) = ~25-fold greater potency; 525 nM vs. 7.2 μM (3e) = ~14-fold greater potency; vs. unsubstituted: >480-fold difference. |
| Conditions | EAAT3 inhibition measured via [3H]-D-Asp uptake in transiently transfected HEK293 cells; incubation 4–5 min; liquid scintillation counting [1][2]. |
Why This Matters
The ~25-fold potency advantage over the initial HTS hit (3a) and >480-fold advantage over the unsubstituted scaffold baseline means that sourcing the specific 2-tert-butyl analog is essential for achieving pharmacologically meaningful EAAT3 inhibition at experimentally tractable concentrations, rather than requiring high-micromolar compound concentrations that risk off-target effects and solubility artifacts.
- [1] Wu P, Bjørn-Yoshimoto WE, Staudt M, Jensen AA, Bunch L. Identification and Structure–Activity Relationship Study of Imidazo[1,2-a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). ACS Chemical Neuroscience. 2019;10(10):4414-4429. doi:10.1021/acschemneuro.9b00447. View Source
- [2] BindingDB. BDBM50366656 / CHEMBL4162363. Affinity Data: IC50 = 525 nM for human EAAT3 expressed in HEK293 cells. Available at: https://www.bindingdb.org/. View Source
